![molecular formula C16H17NO3 B300220 3-(2-furyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide](/img/structure/B300220.png)
3-(2-furyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-furyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as FMEA and is primarily used for its unique properties and characteristics.
Wirkmechanismus
The mechanism of action of FMEA is not yet fully understood. However, it is believed that the compound works by disrupting the cell membrane of microorganisms, leading to their death. FMEA has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and physiological effects:
FMEA has been found to have significant biochemical and physiological effects. It has been shown to have a potent antioxidant activity, which makes it useful in preventing oxidative damage to cells. FMEA has also been found to have anti-inflammatory properties, which make it useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FMEA is its high potency. This makes it useful in small quantities, which reduces the cost of experiments. However, one of the limitations of FMEA is that it is relatively unstable and can degrade quickly, making it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of FMEA. One potential area of research is the development of new synthesis methods for the compound, which could lead to higher yields and greater stability. Another area of research is the investigation of the compound's potential use in the treatment of various diseases, including cancer and inflammatory conditions. Additionally, the potential use of FMEA in the development of new antimicrobial agents is an area of ongoing research.
Synthesemethoden
The synthesis of FMEA involves the reaction between 2-(4-methylphenoxy)ethylamine and 3-(2-furyl)acryloyl chloride in the presence of a base. The reaction is carried out under mild conditions, and the yield of the compound is generally high.
Wissenschaftliche Forschungsanwendungen
FMEA has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant antimicrobial properties and has been used as an antibacterial agent in various studies. FMEA has also been studied for its potential use as an anticancer agent, and it has been found to have significant cytotoxic effects on cancer cells.
Eigenschaften
Produktname |
3-(2-furyl)-N-[2-(4-methylphenoxy)ethyl]acrylamide |
---|---|
Molekularformel |
C16H17NO3 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
(E)-3-(furan-2-yl)-N-[2-(4-methylphenoxy)ethyl]prop-2-enamide |
InChI |
InChI=1S/C16H17NO3/c1-13-4-6-15(7-5-13)20-12-10-17-16(18)9-8-14-3-2-11-19-14/h2-9,11H,10,12H2,1H3,(H,17,18)/b9-8+ |
InChI-Schlüssel |
WXVJEZWMDIOTNK-CMDGGOBGSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)OCCNC(=O)/C=C/C2=CC=CO2 |
SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C=CC2=CC=CO2 |
Kanonische SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C=CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.